Cas no 35661-39-3 (Fmoc-Ala-OH)

Fmoc-Ala-OH (9-fluorenylmethoxycarbonyl-L-alanine) is a protected amino acid that offers high stability and solubility in organic solvents. Its use enables efficient solid-phase peptide synthesis, minimizing degradation and ensuring consistent yields. This derivative facilitates the incorporation of L-alanine into peptides with precise control over coupling reactions.
Fmoc-Ala-OH structure
Fmoc-Ala-OH structure
商品名:Fmoc-Ala-OH
CAS番号:35661-39-3
MF:C18H17NO4
メガワット:311.3319
MDL:MFCD00037139
CID:54468
PubChem ID:24877820

Fmoc-Ala-OH 化学的及び物理的性質

名前と識別子

    • Fmoc-L-Alanine
    • FMOC-Ala-OH
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine Hydrate
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
    • 9-FMOC-L-ALANINE
    • Fmoc--Ala-OH
    • Fmoc-Ala-OH (U-13C3, U-15N)
    • Fmoc-Ala-OH · H₂O
    • Fmoc-Ala-OH Fmoc-L-Alanine
    • FMOC-ALA-OH H2O
    • Fmoc-Ala-OH·H?O
    • Fmoc-L-Alanine monohydrate
    • Fmoc-L-Ala-OH
    • Fmoc-L-Ala-OH*H2O
    • N-alpha-Fmoc-L-alanine
    • N-Fmoc-L-alanine
    • : FMOC-Ala-OH
    • 9-fluorenylmethoxycarbonyl-Ala-OH
    • AG-F-23737
    • Fmoc-Ala-OH·H2O
    • N-(9-Fluorenylmethoxycarbonyl)-L-alanine
    • N-(9H-fluoren-9-ylmethyloxycarbonylamino)-L-alanine
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine Monohydrate
    • SBB028603
    • Fmoc-L-alanine Hydrate
    • Fmoc-Ala-OH Hydrate
    • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine
    • FMOC-L-alpha-Alanine
    • L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • QWXZOFZKSQXPDC-NSHDSACASA-N
    • N-Fmoc-L-alanine monohydrate
    • (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)PROPANOIC ACID
    • FMOC-ALANINE
    • (2S)-2-[(fluoren-9-ylmethoxy
    • Fmoc-Ala-OH
    • MDL: MFCD00037139
    • インチ: 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1
    • InChIKey: QWXZOFZKSQXPDC-NSHDSACASA-N
    • ほほえんだ: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
    • BRN: 2225975

計算された属性

  • せいみつぶんしりょう: 311.115758g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.1
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 311.115758g/mol
  • 単一同位体質量: 311.115758g/mol
  • 水素結合トポロジー分子極性表面積: 75.6Ų
  • 重原子数: 23
  • 複雑さ: 430
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: ふん
  • 密度みつど: 1.2626 (rough estimate)
  • ゆうかいてん: 147-153 °C (lit.)
  • ふってん: 483.6°C at 760 mmHg
  • フラッシュポイント: 282.9 °C
  • 屈折率: -18.5 ° (C=1, DMF)
  • すいようせい: Soluble in water.
  • PSA: 78.46
  • LogP: 3.38910
  • ひせんこうど: -19 º (c=1,DMF)
  • ようかいせい: 未確定
  • 光学活性: [α]20/D −18°, c = 1 in DMF

Fmoc-Ala-OH セキュリティ情報

Fmoc-Ala-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-74032-0.05g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
35661-39-3 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-74032-50.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
35661-39-3 95.0%
50.0g
$51.0 2025-03-21
Ambeed
A170416-1g
Fmoc-Ala-OH
35661-39-3 98%
1g
$5.0 2025-02-20
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0684159435-100g
Fmoc-Ala-OH
35661-39-3 98%(HPLC)
100g
¥ 341.2 2024-07-19
ChemScence
CS-W009920-100g
Fmoc-Ala-OH
35661-39-3 99.51%
100g
$48.0 2022-04-27
abcr
AB393196-500 g
N-Fmoc-L-alanine, 95% (Fmoc-L-Ala-OH); .
35661-39-3 95%
500g
€289.00 2023-04-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F809547-25g
Fmoc-Ala-OH
35661-39-3 98%
25g
¥93.00 2022-01-14
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F0305-25G
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
35661-39-3 >98.0%(T)(HPLC)
25g
¥185.00 2024-04-15
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0684159443-25g
Fmoc-Ala-OH
35661-39-3 98%(HPLC)
25g
¥ 117.6 2024-07-19
Ambeed
A170416-5g
Fmoc-Ala-OH
35661-39-3 98%
5g
$6.0 2025-02-20

Fmoc-Ala-OH サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:35661-39-3)Fmoc-Ala-OH
注文番号:A822925
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 05:16
価格 ($):240.0

Fmoc-Ala-OH 関連文献

Fmoc-Ala-OHに関する追加情報

Introduction to Fmoc-Ala-OH (CAS No. 35661-39-3) and Its Significance in Modern Chemical Biology

The compound Fmoc-Ala-OH, with the chemical abstracts service number 35661-39-3, represents a cornerstone in the realm of peptide synthesis and pharmaceutical research. As a derivative of alanine, it is widely utilized in the construction of peptide libraries and the development of novel bioactive molecules. The Fmoc (fluorenylmethyloxycarbonyl) group serves as an amino protecting group, enabling selective and efficient coupling in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of complex peptides and proteins.

In recent years, advancements in chemical biology have underscored the importance of high-fidelity peptide synthesis. Fmoc-Ala-OH plays a pivotal role in this context, particularly in the synthesis of peptidomimetics and enzyme inhibitors. The introduction of this compound into synthetic protocols has facilitated the rapid assembly of large-scale peptide libraries, which are essential for drug discovery efforts targeting various therapeutic areas, including oncology, immunology, and neurology.

The utility of Fmoc-Ala-OH extends beyond its role as a building block in peptide chemistry. Emerging research highlights its potential in modulating protein-protein interactions and in the development of targeted therapeutics. For instance, studies have demonstrated that peptides incorporating Fmoc-Ala-OH can exhibit enhanced stability and bioavailability, making them attractive candidates for clinical applications. The ability to fine-tune peptide properties through strategic incorporation of this residue has opened new avenues for therapeutic intervention.

Recent publications have explored the incorporation of Fmoc-Ala-OH into peptidic scaffolds designed to interact with specific biological targets. One notable area of research involves the development of cyclic peptides that mimic natural ligands. These cyclic constructs often exhibit improved pharmacokinetic profiles compared to their linear counterparts, owing to their resistance to proteolytic degradation. The use of Fmoc-Ala-OH in such syntheses has enabled researchers to generate highly potent and selective inhibitors with significant therapeutic potential.

The versatility of Fmoc-Ala-OH is further exemplified by its application in the synthesis of peptidomimetics that emulate the bioactivity of natural peptides while circumventing issues related to immunogenicity or metabolic clearance. For example, researchers have leveraged this compound to design small molecules that mimic the structure-activity relationships (SAR) of known bioactive peptides. Such peptidomimetics have shown promise in preclinical studies as scaffolds for drug development, offering a balance between efficacy and pharmacological properties.

In addition to its role in medicinal chemistry, Fmoc-Ala-OH has found applications in biochemical assays and protein engineering. Its incorporation into synthetic peptides allows for the study of protein conformational changes and post-translational modifications, providing insights into molecular mechanisms underlying various biological processes. The compound’s compatibility with mass spectrometry-based techniques has also made it valuable for structural elucidation and characterization of peptide-based therapeutics.

The future prospects for Fmoc-Ala-OH are promising, with ongoing research exploring novel synthetic methodologies and applications. Innovations in solid-phase synthesis and continuous-flow chemistry are expected to enhance the efficiency and scalability of peptide production using this compound. Furthermore, advancements in computational chemistry and machine learning are anticipated to accelerate the design of optimized peptide sequences incorporating Fmoc-Ala-OH, thereby expediting drug discovery pipelines.

As the field of chemical biology continues to evolve, compounds like Fmoc-Ala-OH will remain indispensable tools for researchers seeking to unravel biological complexities and develop innovative therapeutics. Their integration into cutting-edge synthetic strategies underscores their enduring relevance in advancing both academic research and industrial applications. By leveraging the unique properties of this compound, scientists are poised to make significant strides in addressing unmet medical needs across diverse therapeutic domains.

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